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Compound of Interest

Compound Name: 5-Undecenal, (5E)-

Cat. No.: B15178642

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for the
unsaturated aldehyde, (5E)-5-Undecenal. Due to the limited availability of experimentally
verified public data for this specific compound, this guide presents a predictive analysis based
on the well-established principles of NMR, IR, and Mass Spectrometry for analogous chemical
structures. The information herein is intended to serve as a valuable reference for the
identification and characterization of (5E)-5-Undecenal in a research and development setting.

Chemical Structure and Properties
e |[UPAC Name: (5E)-5-Undecenal

e Molecular Formula: C11H200

e Molecular Weight: 168.28 g/mol

e Structure:

Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared
(IR), and mass spectrometry (MS) data for (5E)-5-Undecenal. These predictions are derived
from the analysis of similar long-chain unsaturated aldehydes and established spectroscopic
databases.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted *H NMR Data for (5E)-5-Undecenal (Solvent: CDCls, Reference: TMS)

Chemical Shift (5,

Multiplicity Integration Assignment
ppm)
~9.76 t 1H H-1 (Aldehyde)
~5.40 m 2H H-5, H-6 (Olefinic)
~2.42 dt 2H H-2
~2.05 m 2H H-4
~1.98 m 2H H-7
~1.63 p 2H H-3
~1.2-1.4 m 6H H-8, H-9, H-10
~0.88 t 3H H-11

Table 2: Predicted 3C NMR Data for (5E)-5-Undecenal (Solvent: CDCls)
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Chemical Shift (6, ppm) Assignment
~202.5 C-1 (Aldehyde Carbonyl)
~131.5 C-6 (Olefinic)
~129.0 C-5 (Olefinic)
~43.9 C-2

~32.5 C-7

~31.5 C-9

~29.1 C-8

~28.8 C-4

~22.6 C-10

~22.1 C-3

~14.1 C-11

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for (5E)-5-Undecenal

Wavenumber (cm~?) Intensity Assignment

~2925, ~2855 Strong C-H Stretch (Alkyl)

~2720 Medium C-H Stretch (Aldehyde)
~1725 Strong C=0 Stretch (Aldehyde)
~1655 Medium to Weak C=C sStretch (trans-alkene)

) C-H Bend (trans-alkene out-of-
~965 Medium
plane)

Mass Spectrometry (MS)
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Table 4: Predicted Key Fragments in the Electron lonization (El) Mass Spectrum of (5E)-5-

Undecenal
m/z Ratio Predicted Identity of Fragment
168 [M]* (Molecular lon)
150 [M - H20]*
139 [M - C2Hs]*
125 [M - CsH7]*
111 [M - CaHs]*
97 [C7H13]* (Allylic cleavage)
83 [CeHa1]* (Allylic cleavage)
69 [CsHo]*
55 [CaH7]*
44 [CH2=CHOH]* (McLafferty rearrangement)
a1 [CsHs]*

Experimental Protocols

The following sections outline generalized experimental protocols for obtaining the

spectroscopic data for a medium-chain unsaturated aldehyde like (5E)-5-Undecenal.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Dissolve approximately 5-10 mg of the purified (5E)-5-Undecenal in
0.5-0.7 mL of deuterated chloroform (CDCIs) containing 0.03% v/v tetramethylsilane (TMS)
as an internal standard. Transfer the solution to a 5 mm NMR tube.

¢ 1H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz (or higher)

spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2

seconds, and an acquisition time of 2-4 seconds. A sufficient number of scans (e.g., 16 or

32) should be averaged to obtain a good signal-to-noise ratio.
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e 13C NMR Acquisition: Acquire the carbon-13 NMR spectrum on the same instrument,
typically operating at 100 MHz for a 400 MHz *H system. A proton-decoupled sequence (e.g.,
zgpg30) should be used. A larger number of scans will be necessary to achieve an adequate
signal-to-noise ratio due to the low natural abundance of 13C.

o Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier
transform. Phase and baseline corrections should be performed. For 1H NMR, integrate the
signals to determine the relative number of protons. For both *H and 3C NMR, reference the
spectra to the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy

o Sample Preparation: As (5E)-5-Undecenal is expected to be a liquid at room temperature,
the spectrum can be obtained using a neat sample. Apply a thin film of the purified
compound between two sodium chloride (NaCl) or potassium bromide (KBr) salt plates.

o Data Acquisition: Record the infrared spectrum using a Fourier Transform Infrared (FT-IR)
spectrometer. Typically, the spectrum is scanned over the range of 4000 to 400 cm~1. An
average of 16 or 32 scans is usually sufficient to obtain a high-quality spectrum. A
background spectrum of the clean, empty salt plates should be recorded and subtracted
from the sample spectrum.

o Data Analysis: Identify the characteristic absorption bands and assign them to the
corresponding functional groups and bond vibrations within the molecule.

Mass Spectrometry (MS)

o Sample Introduction: Introduce a small amount of the purified (5E)-5-Undecenal into the
mass spectrometer. For a volatile compound like this, direct injection via a heated probe or,
more commonly, introduction through a gas chromatograph (GC-MS) is suitable.

 lonization: Utilize electron ionization (El) at a standard energy of 70 eV. This will cause
fragmentation of the molecule, providing a characteristic fragmentation pattern.

e Mass Analysis: Analyze the resulting ions using a mass analyzer, such as a quadrupole or
time-of-flight (TOF) analyzer, to separate them based on their mass-to-charge (m/z) ratio.
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» Data Analysis: Identify the molecular ion peak ([M]*) to confirm the molecular weight.
Analyze the major fragment ions to deduce the structure of the molecule by interpreting the
fragmentation pathways (e.g., alpha-cleavage, McLafferty rearrangement).

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the complete spectroscopic
characterization of a novel or synthesized compound like (5E)-5-Undecenal.

Spectroscopic Analysis Workflow for (5E)-5-Undecenal
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Caption: Workflow for the spectroscopic characterization of (5E)-5-Undecenal.

© 2025 BenchChem. All rights reserved. 6/7 Tech Support


https://www.benchchem.com/product/b15178642?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15178642?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

 To cite this document: BenchChem. [Spectroscopic Profile of (5E)-5-Undecenal: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15178642#spectroscopic-data-for-5e-5-undecenal-
nmr-ir-msj

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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